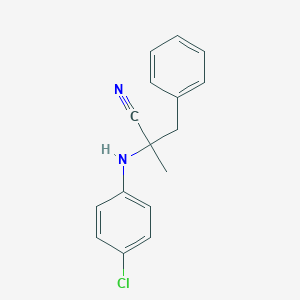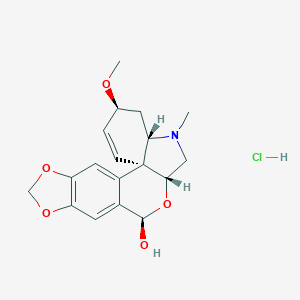
2-(4-Chloroanilino)-2-methyl-3-phenylpropanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Chloroanilino)-2-methyl-3-phenylpropanenitrile, also known as CP-47,497, is a synthetic cannabinoid that was first synthesized in the 1980s. It is a potent agonist of the cannabinoid receptors CB1 and CB2 and has been used extensively in scientific research to study the physiological and biochemical effects of cannabinoids.
Mecanismo De Acción
2-(4-Chloroanilino)-2-methyl-3-phenylpropanenitrile binds to the CB1 and CB2 receptors in the body, leading to the activation of downstream signaling pathways. This results in a range of physiological and biochemical effects, including the release of neurotransmitters, modulation of ion channels, and changes in gene expression.
Biochemical and Physiological Effects:
2-(4-Chloroanilino)-2-methyl-3-phenylpropanenitrile has been shown to have a range of biochemical and physiological effects, including analgesia, anti-inflammatory effects, and appetite stimulation. It has also been shown to have neuroprotective effects and may have therapeutic potential in the treatment of various neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-(4-Chloroanilino)-2-methyl-3-phenylpropanenitrile in lab experiments include its potency and selectivity for the CB1 and CB2 receptors, making it a useful tool for studying the endocannabinoid system. However, its synthetic nature and potential for off-target effects mean that careful controls and purification steps are necessary to ensure the validity of experimental results.
Direcciones Futuras
There are several future directions for research involving 2-(4-Chloroanilino)-2-methyl-3-phenylpropanenitrile. One area of interest is the development of more selective agonists for the CB1 and CB2 receptors, which could have potential therapeutic applications. Another area of interest is the study of the role of cannabinoids in various diseases and conditions, including cancer, epilepsy, and chronic pain. Finally, there is a need for further research into the safety and potential side effects of synthetic cannabinoids like 2-(4-Chloroanilino)-2-methyl-3-phenylpropanenitrile, particularly in the context of their use as research tools.
Métodos De Síntesis
The synthesis of 2-(4-Chloroanilino)-2-methyl-3-phenylpropanenitrile involves several steps, including the reaction of 4-chloroaniline with 2-methyl-3-phenylpropanenitrile in the presence of a catalyst, followed by a series of purification steps to obtain the final product. The purity of the compound is critical for its effectiveness in scientific research.
Aplicaciones Científicas De Investigación
2-(4-Chloroanilino)-2-methyl-3-phenylpropanenitrile has been widely used in scientific research to study the physiological and biochemical effects of cannabinoids. It has been shown to activate both CB1 and CB2 receptors, leading to a range of effects including analgesia, anti-inflammatory effects, and appetite stimulation. It has also been used in studies of the endocannabinoid system and the role of cannabinoids in various diseases and conditions.
Propiedades
Fórmula molecular |
C16H15ClN2 |
|---|---|
Peso molecular |
270.75 g/mol |
Nombre IUPAC |
2-(4-chloroanilino)-2-methyl-3-phenylpropanenitrile |
InChI |
InChI=1S/C16H15ClN2/c1-16(12-18,11-13-5-3-2-4-6-13)19-15-9-7-14(17)8-10-15/h2-10,19H,11H2,1H3 |
Clave InChI |
MGNVJQYQDMPUDK-UHFFFAOYSA-N |
SMILES |
CC(CC1=CC=CC=C1)(C#N)NC2=CC=C(C=C2)Cl |
SMILES canónico |
CC(CC1=CC=CC=C1)(C#N)NC2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[4-(8-Bromo-3-fluoro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazinyl]ethanol](/img/structure/B232102.png)
![2-[4-(6-Fluoro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazinyl]ethanol](/img/structure/B232107.png)

![7-Fluoro-11-(4-methyl-1-piperazinyl)-10,11-dihydrodibenzo[b,f]thiepin-2-yl methyl ether](/img/structure/B232113.png)
![N-[1-(4-cyclopentylphenyl)ethyl]-N-methyl-2-propyn-1-amine](/img/structure/B232114.png)
![3-{4-[3-Fluoro-8-(methylsulfanyl)-10,11-dihydrodibenzo[b,f]thiepin-10-yl]-1-piperazinyl}-1-propanol](/img/structure/B232115.png)

![{2-[(2-Fluorophenyl)sulfanyl]phenyl}(1-methyl-4-piperidinyl)methanol](/img/structure/B232118.png)

![N-[2-methoxy-1-[3,4,5-trihydroxy-6-(2-hydroxyethylsulfanyl)oxan-2-yl]propyl]-1-methylpyrrolidine-2-carboxamide](/img/structure/B232128.png)
![3-{4-[2-(4-Fluorophenyl)-2-(4-morpholinyl)ethyl]-1-piperazinyl}-1-(4-hydroxyphenyl)-2-methyl-1-propanone](/img/structure/B232129.png)
![1-(8-Chloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-4-(2-methoxyethyl)piperazine](/img/structure/B232131.png)